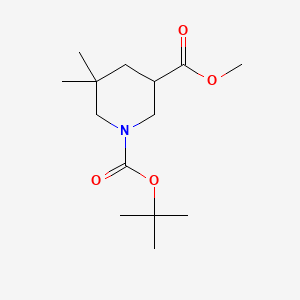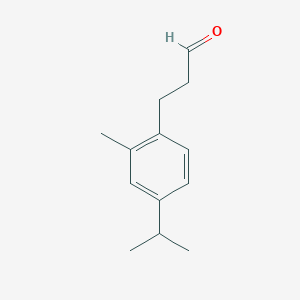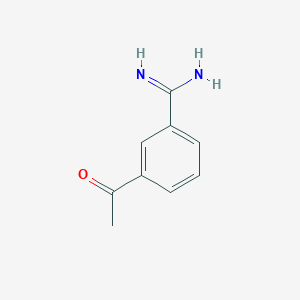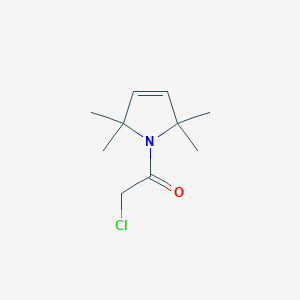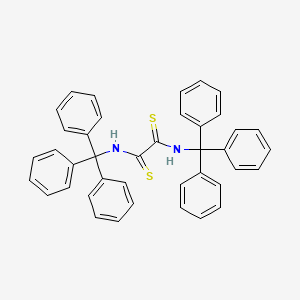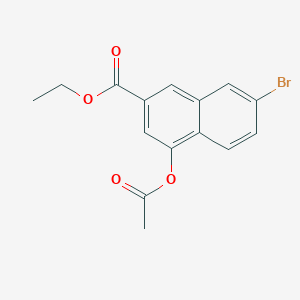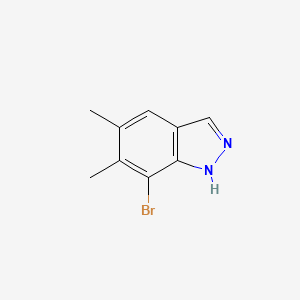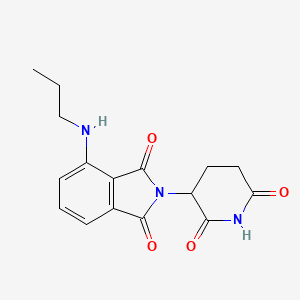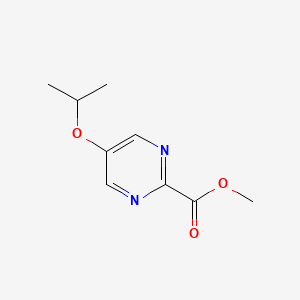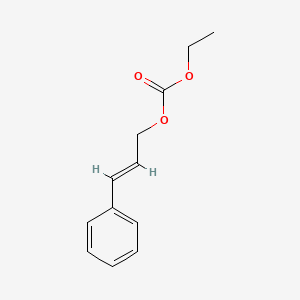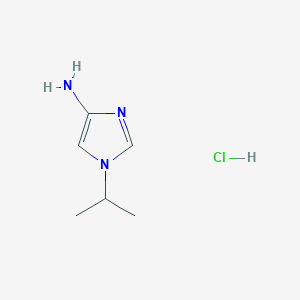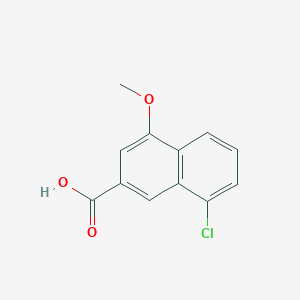![molecular formula C33H39N7 B13937393 1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine CAS No. 222715-80-2](/img/structure/B13937393.png)
1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine typically involves the following steps:
Formation of 1-propyl-1H-benzo[d]imidazole: This can be achieved through the cyclization of o-phenylenediamine with propionic acid under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as chloromethylamine.
Tripodal Ligand Formation: The final step involves the reaction of the alkylated benzimidazole with tris(2-aminoethyl)amine under basic conditions to form the tripodal ligand.
Industrial Production Methods
Industrial production of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
化学反应分析
Types of Reactions
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical reactions.
作用机制
The mechanism of action of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, such as enzymes or DNA, leading to various biological effects. The compound’s tripodal structure allows for multiple points of interaction, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
Uniqueness
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and ability to form complexes with metal ions. This makes it a valuable compound for specific applications in coordination chemistry and catalysis.
属性
CAS 编号 |
222715-80-2 |
|---|---|
分子式 |
C33H39N7 |
分子量 |
533.7 g/mol |
IUPAC 名称 |
1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C33H39N7/c1-4-19-38-28-16-10-7-13-25(28)34-31(38)22-37(23-32-35-26-14-8-11-17-29(26)39(32)20-5-2)24-33-36-27-15-9-12-18-30(27)40(33)21-6-3/h7-18H,4-6,19-24H2,1-3H3 |
InChI 键 |
KIHQMDIBTPBWQM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCC)CC5=NC6=CC=CC=C6N5CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



